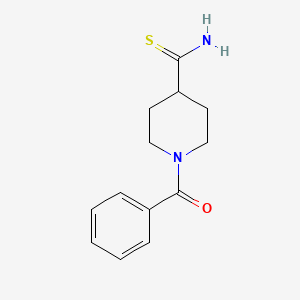

1-Benzoylpiperidine-4-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzoylpiperidine-4-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c14-12(17)10-6-8-15(9-7-10)13(16)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHXEUMKIIVRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=S)N)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzoylpiperidine 4 Carbothioamide

Strategies for the Construction of the 1-Benzoylpiperidine (B189436) Core

Classical and Contemporary Approaches to N-Benzoylation of Piperidine (B6355638) Derivatives

The N-benzoylation of piperidine derivatives is a well-established transformation, with both classical and modern methods available to chemists.

The most traditional and widely employed method is the Schotten-Baumann reaction . This procedure involves the acylation of the piperidine nitrogen with benzoyl chloride under basic conditions. Typically, an aqueous solution of a base like sodium hydroxide (B78521) is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The reaction is often performed in a two-phase system, with the piperidine and benzoyl chloride in an organic solvent and the base in the aqueous phase. sioc-journal.cn

Contemporary approaches to N-benzoylation offer milder conditions and broader functional group tolerance. These methods often employ coupling agents to activate the benzoic acid, followed by reaction with the piperidine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the amide bond formation under neutral or mildly basic conditions.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Schotten-Baumann Reaction | Benzoyl chloride, Piperidine derivative, Aqueous base (e.g., NaOH) | Biphasic (organic/aqueous), Room temperature | Cost-effective, Scalable | Can be harsh for sensitive substrates, Formation of byproducts |

| Amide Coupling Reactions | Benzoic acid, Piperidine derivative, Coupling agents (DCC, EDC/HOBt) | Anhydrous organic solvent, Room temperature | Mild conditions, High yields, Good functional group tolerance | More expensive reagents, Stoichiometric byproducts |

| Enzymatic Acylation | Benzoic acid derivative, Piperidine derivative, Lipase (B570770) | Organic or aqueous media, Mild temperatures | High selectivity, Environmentally friendly | Substrate specific, Slower reaction times |

Stereoselective Synthesis of Piperidine Ring Systems Relevant to Carbothioamide Integration

The stereochemistry of the piperidine ring can be crucial for the biological activity of its derivatives. While 1-benzoylpiperidine-4-carbothioamide itself is achiral, the principles of stereoselective synthesis are vital for the creation of chiral analogs with substituents on the piperidine ring.

Several strategies have been developed for the stereoselective synthesis of 4-substituted piperidines. One common approach involves the use of chiral auxiliaries attached to the piperidine nitrogen. These auxiliaries direct the approach of incoming electrophiles or nucleophiles to a specific face of the molecule, thereby controlling the stereochemical outcome. Subsequent removal of the auxiliary reveals the enantiomerically enriched piperidine derivative.

Asymmetric hydrogenation of pyridine (B92270) precursors using chiral catalysts is another powerful method for accessing enantiopure piperidines. Catalysts based on rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands, have proven effective in the enantioselective reduction of substituted pyridines.

Furthermore, diastereoselective reactions on existing piperidine rings can be employed. For instance, the reduction of a ketone at the 4-position of a chiral piperidine can proceed with high diastereoselectivity, influenced by the existing stereocenters on the ring.

Chemical Synthesis of the Carbothioamide Moiety at the Piperidine-4 Position

The introduction of the carbothioamide group at the 4-position of the 1-benzoylpiperidine core is a key transformation. This can be achieved through the conversion of a pre-existing functional group, such as an amide or a nitrile.

Thioamidation Reactions from Corresponding Amides or Nitriles

The conversion of a 1-benzoylpiperidine-4-carboxamide (B2967361) to the corresponding carbothioamide is readily accomplished using thionating agents. The most common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or xylene. Phosphorus pentasulfide (P₄S₁₀) can also be used, though it often requires harsher reaction conditions.

Alternatively, the carbothioamide can be synthesized from the corresponding nitrile, 1-benzoylpiperidine-4-carbonitrile. A well-documented method involves the reaction of the nitrile with a source of hydrogen sulfide (B99878). A patented process describes the reaction of 4-cyanopiperidine (B19701) hydrochloride with hydrogen sulfide in the presence of a catalytic amount of a base, such as triethylamine, in a suitable solvent like ethanol. organic-chemistry.org This method offers a direct route to the piperidine-4-carbothioamide (B1532958) hydrochloride. The N-benzoylation can then be performed as a subsequent step.

| Starting Material | Reagent | Typical Conditions | Advantages | Disadvantages |

| 1-Benzoylpiperidine-4-carboxamide | Lawesson's Reagent | Anhydrous toluene or xylene, Reflux | High yields, Reliable | Stoichiometric phosphorus byproducts can complicate purification |

| 1-Benzoylpiperidine-4-carboxamide | Phosphorus Pentasulfide (P₄S₁₀) | High temperatures, Anhydrous solvent | Cost-effective | Harsher conditions, Potential for side reactions |

| 1-Benzoylpiperidine-4-carbonitrile | Hydrogen Sulfide (H₂S) and a base (e.g., triethylamine) | Ethanol, Elevated temperature and pressure | Direct conversion from nitrile | Use of toxic and flammable H₂S gas |

Novel Methodologies for Direct Thioamidation

Recent advances in organic synthesis have led to the development of novel methods for direct thioamidation that may be applicable to the synthesis of this compound. These methods often aim to avoid the use of harsh reagents or toxic gases.

One emerging area is the use of elemental sulfur in the presence of a suitable activator. For example, the reaction of a nitrile with elemental sulfur and an amine can, under certain conditions, lead to the formation of a thioamide. While not yet specifically reported for 1-benzoylpiperidine-4-carbonitrile, these methods offer a potentially greener and more direct route.

Another approach involves the use of thioacylating reagents that can directly convert a C-H bond at the 4-position of a suitably activated piperidine into a carbothioamide. However, the direct functionalization of the C4-position in this manner remains a challenging synthetic problem.

Derivatization and Analog Development of this compound

The this compound scaffold serves as a versatile template for the development of new chemical entities with tailored biological activities. Derivatization can be targeted at three main positions: the benzoyl ring, the piperidine ring, and the carbothioamide moiety.

Modification of the Benzoyl Ring: The aromatic ring of the benzoyl group is a common site for modification to explore structure-activity relationships (SAR). nih.gov Standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be employed to introduce a variety of substituents. Subsequent transformations of these newly introduced groups can further expand the chemical diversity. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a halogenated benzoyl ring are powerful tools for introducing aryl, heteroaryl, or alkyl groups.

Modification of the Piperidine Ring: While the parent compound is unsubstituted on the piperidine ring (other than at the 1 and 4 positions), analogs can be prepared with substituents at the 2, 3, 5, or 6 positions. This often requires starting with a pre-functionalized piperidine ring before the N-benzoylation and thioamidation steps. Stereoselective synthesis methods, as discussed in section 2.1.2, are critical for controlling the stereochemistry of these analogs.

Modification of the Carbothioamide Moiety: The carbothioamide group itself can be a target for derivatization. The nitrogen atom can be alkylated or acylated to produce N-substituted carbothioamides. The sulfur atom is also reactive and can undergo alkylation to form thioimidates. Furthermore, the carbothioamide group can participate in cyclization reactions to form various heterocyclic rings. For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings. The concept of bioisosteric replacement can also be applied, where the carbothioamide group is replaced with other functional groups of similar size and electronic properties to modulate the compound's physicochemical and pharmacological properties. drughunter.com

Strategies for Structural Modification on the Benzoyl Ring

Modification of the benzoyl ring is a key strategy for modulating the pharmacological properties of this compound analogues. The primary approach for this is through electrophilic aromatic substitution, where the existing benzoyl group influences the position of incoming substituents.

The N-benzoyl group is a meta-directing deactivator in electrophilic aromatic substitution reactions. libretexts.org This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. Consequently, electrophiles will preferentially add to the meta position. Common electrophilic substitution reactions that can be employed include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group at the meta position of the benzoyl ring can be achieved using a mixture of nitric acid and sulfuric acid. byjus.com The resulting nitro-substituted derivative can serve as a precursor for further modifications, such as reduction to an amino group, which can then be subjected to a wide range of functionalization reactions.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the benzoyl ring, typically at the meta position, using a Lewis acid catalyst like iron(III) bromide or aluminum chloride. byjus.com These halogenated analogues are valuable intermediates for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a diverse array of substituents.

Friedel-Crafts Acylation and Alkylation: While Friedel-Crafts reactions are generally challenging on deactivated rings, under forcing conditions, it may be possible to introduce acyl or alkyl groups. nih.govresearchgate.net However, the deactivating effect of the N-benzoyl group significantly limits the scope of these reactions.

An alternative and more versatile strategy for accessing substituted benzoyl ring analogues is to synthesize the molecule from appropriately substituted starting materials. This involves the reaction of piperidine-4-carbothioamide with a range of substituted benzoyl chlorides. ontosight.aiorgsyn.org This approach provides access to a wider variety of substitution patterns, including ortho- and para-substituted derivatives, which are not readily accessible through direct electrophilic substitution.

| Reaction | Reagents and Conditions | Expected Position of Substitution | Potential for Further Functionalization |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Meta | Reduction to an amino group for further derivatization. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Meta | Substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| Synthesis from Substituted Precursors | Substituted benzoyl chloride, piperidine-4-carbothioamide, base | Ortho, Meta, or Para | Allows for a wide range of substituents to be introduced. |

Chemical Transformations of the Carbothioamide Group and Piperidine Nitrogen

The carbothioamide group and the piperidine nitrogen are key sites for chemical transformations, offering opportunities to introduce diverse functionalities and modulate the physicochemical properties of the molecule.

Transformations of the Carbothioamide Group: The carbothioamide (thioamide) group is a versatile functional group that can undergo a variety of chemical reactions. mdpi.commdpi.com One of the most common transformations is its conversion into a thiazole ring through the Hantzsch thiazole synthesis. nih.govnih.gov This involves the reaction of the thioamide with an α-haloketone. The resulting thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

The thioamide group can also be hydrolyzed to the corresponding amide, although this reaction typically requires harsh conditions. More synthetically useful is the conversion of the thioamide to a nitrile. Additionally, the sulfur atom of the thioamide is nucleophilic and can be alkylated to form a thioimidate, which can then undergo further reactions.

Modifications of the Piperidine Nitrogen: The amide bond of the N-benzoylpiperidine is relatively stable. ontosight.ai However, under certain conditions, the piperidine nitrogen can participate in reactions. For instance, if the benzoyl group is replaced with a different protecting group that can be selectively removed, the secondary amine of the piperidine ring becomes available for a wide range of functionalization reactions. These include N-alkylation, N-arylation, and acylation with different carboxylic acids or sulfonyl chlorides. nih.gov

| Functional Group | Reaction | Reagents and Conditions | Resulting Structure |

|---|---|---|---|

| Carbothioamide | Hantzsch Thiazole Synthesis | α-Haloketone, base | Thiazole ring |

| Carbothioamide | Alkylation | Alkyl halide | Thioimidate |

| Piperidine Nitrogen (after deprotection) | N-Alkylation | Alkyl halide, base | N-Alkyl piperidine |

| Piperidine Nitrogen (after deprotection) | N-Acylation | Acyl chloride or carboxylic acid with a coupling agent | N-Acyl piperidine |

Advanced Synthetic Challenges and Innovations in Analogue Libraries

The synthesis of analogue libraries of this compound presents several challenges, primarily related to the functional group tolerance and the need for efficient, high-throughput synthetic methods. nih.govresearchgate.net

Synthetic Challenges: A significant challenge is the potential for competing reactions due to the presence of multiple reactive sites. For example, when performing reactions on the benzoyl ring, the carbothioamide group may not be stable to the reaction conditions. Conversely, transformations of the carbothioamide group could be hindered by the steric bulk of the benzoylpiperidine moiety. The synthesis of highly functionalized piperidines can also be challenging due to issues of stereoselectivity and regioselectivity. researchgate.net

Another challenge lies in the purification of the synthesized analogues. The polar nature of the carbothioamide group can make purification by standard chromatographic methods difficult.

Innovations in Analogue Library Synthesis: To overcome these challenges, modern synthetic strategies are being employed. One such innovation is the use of solid-phase synthesis, where the piperidine scaffold is attached to a solid support. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as excess reagents and by-products can be washed away.

Combinatorial chemistry approaches, where building blocks are systematically combined, are also being used to rapidly generate large libraries of analogues. nih.gov This can be coupled with high-throughput screening to quickly identify compounds with desired biological activities.

Furthermore, the development of novel catalytic methods for the late-stage functionalization of complex molecules is a promising area of innovation. acs.org These methods would allow for the direct introduction of functional groups into the this compound scaffold in the final steps of the synthesis, providing rapid access to a diverse range of analogues.

Advanced Structural Elucidation and Solid State Characterization of 1 Benzoylpiperidine 4 Carbothioamide and Its Analogues

Spectroscopic Analysis for Definitive Structure Determination

Spectroscopic analysis is fundamental to confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a comprehensive structural profile.

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For 1-Benzoylpiperidine-4-carbothioamide, ¹H and ¹³C NMR would provide characteristic signals for the benzoyl, piperidine (B6355638), and carbothioamide moieties.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, typically in the downfield region (δ 7.4-7.8 ppm). The protons on the piperidine ring would appear as a series of multiplets in the upfield region. Due to the chair conformation of the piperidine ring, axial and equatorial protons would exhibit different chemical shifts and coupling constants. The N-H protons of the primary thioamide group would likely appear as a broad singlet.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data. Key signals would include the carbonyl carbon of the benzoyl group (~170 ppm) and the thiocarbonyl carbon (C=S) of the carbothioamide group, which is expected to be significantly downfield (~200 ppm). The aromatic carbons would resonate in the typical range of δ 125-135 ppm, while the aliphatic carbons of the piperidine ring would be found further upfield.

Based on data from analogous structures like 1-benzylpiperidine (B1218667) derivatives, the expected chemical shifts can be predicted. rsc.orgresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Benzoyl-H (ortho, meta, para) | 7.4 - 7.8 (m) | 127 - 132 | Aromatic region, multiplicity depends on rotational freedom. |

| Benzoyl C=O | - | ~170 | Carbonyl carbon. |

| Piperidine-H2, H6 (axial/equatorial) | 2.8 - 4.5 (m) | ~45 - 55 | Protons adjacent to the nitrogen, split into two signals due to amide rotation. |

| Piperidine-H3, H5 (axial/equatorial) | 1.5 - 2.2 (m) | ~25 - 30 | Aliphatic protons on the piperidine ring. |

| Piperidine-H4 | 2.5 - 3.0 (m) | ~40 | Methine proton at the 4-position, coupled to adjacent protons. |

| Thioamide-NH₂ | 7.5 - 8.5 (br s) | - | Broad signal due to quadrupole broadening and exchange. |

| Thioamide C=S | - | ~205 | Thiocarbonyl carbon, highly deshielded. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe molecular structure. americanpharmaceuticalreview.com The spectra are sensitive to bond vibrations and can provide insights into intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.com

For this compound, the key vibrational modes would be:

C=O Stretch: A strong absorption band in the IR spectrum around 1630-1650 cm⁻¹ corresponding to the benzoyl carbonyl group.

N-H Stretch: The thioamide N-H₂ group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3100-3400 cm⁻¹.

C=S Stretch: The thiocarbonyl stretching vibration is weaker in the IR spectrum but can often be observed in the Raman spectrum in the region of 800-1200 cm⁻¹.

C-N Stretch: Vibrations associated with the C-N bonds of the piperidine ring and amide/thioamide groups would appear in the fingerprint region (1000-1400 cm⁻¹).

Aromatic C-H and C=C Stretches: These would be observed at >3000 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

The positions of these bands, particularly the C=O and N-H stretches, can shift to lower frequencies if these groups are involved in hydrogen bonding in the solid state. americanpharmaceuticalreview.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Amide C=O | Stretch | 1630 - 1650 | Strong in IR |

| Thioamide N-H₂ | Asymmetric & Symmetric Stretch | 3100 - 3400 | Medium in IR |

| Thioamide C=S | Stretch | 800 - 1200 | Medium-Strong in Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium in IR/Raman |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong in IR/Raman |

| Aliphatic C-H | Stretch | 2850 - 2950 | Strong in IR/Raman |

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₆N₂OS), the calculated monoisotopic mass is 248.1034 g/mol . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm).

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate characteristic fragmentation pathways, which helps to confirm the connectivity of the structure. Plausible fragmentation patterns would include:

Loss of the benzoyl group: Cleavage of the amide bond to produce a fragment corresponding to the benzoyl cation ([C₇H₅O]⁺, m/z = 105.0340) and the piperidine-4-carbothioamide (B1532958) radical cation.

Cleavage of the piperidine ring: Ring-opening reactions leading to smaller fragment ions.

Loss of the carbothioamide group: Fragmentation involving the C4 substituent.

X-ray Crystallography for Molecular Conformation and Supramolecular Assembly

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

The parent compound, this compound, is achiral. Therefore, the determination of absolute configuration is not applicable. However, X-ray crystallography would confirm the relative stereochemistry. As observed in numerous piperidine derivatives, the six-membered piperidine ring is expected to adopt a stable chair conformation. nih.gov The bulky 4-carbothioamide group would preferentially occupy an equatorial position to minimize steric hindrance. The benzoyl group attached to the nitrogen atom would be planar, but its orientation relative to the piperidine ring can vary.

The arrangement of molecules in the crystal, known as the supramolecular assembly, is governed by non-covalent intermolecular interactions. For this compound, several key interactions are anticipated to dictate the crystal packing.

Hydrogen Bonding: The primary thioamide group (-CSNH₂) is a potent hydrogen bond donor, while the sulfur atom of the thiocarbonyl group and the oxygen atom of the benzoyl group are effective hydrogen bond acceptors. It is highly probable that strong N-H···S or N-H···O hydrogen bonds link the molecules into dimers or extended chains. nih.govotago.ac.nz For instance, in the related structure N-benzoyl-morpholine-4-carbothioamide, N—H···O and C—H···S hydrogen bonds create a three-dimensional network. otago.ac.nz Similarly, N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide forms inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov

π-Stacking: The presence of the aromatic benzoyl ring allows for potential π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. These interactions involve the face-to-face or offset stacking of the aromatic rings.

The interplay of these interactions results in a specific, repeating three-dimensional architecture that defines the macroscopic properties of the crystal. Analysis of these motifs is crucial for understanding polymorphism and for crystal engineering applications.

Interactive Data Table: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Influence on Crystal Packing |

| Hydrogen Bond | Thioamide (N-H) | Thiocarbonyl (S) | H···S: ~2.4 - 2.8 | Formation of dimers or chains. nih.gov |

| Hydrogen Bond | Thioamide (N-H) | Carbonyl (O) | H···O: ~1.8 - 2.2 | Formation of dimers or chains. nih.gov |

| π-π Stacking | Benzoyl Ring (π-system) | Benzoyl Ring (π-system) | ~3.3 - 3.8 | Stabilizes layered or stacked structures. |

| Weak Hydrogen Bond | Piperidine/Benzoyl (C-H) | Carbonyl (O) / Thiocarbonyl (S) | H···O/S: ~2.2 - 3.0 | Contributes to the formation of a 3D network. otago.ac.nz |

Theoretical Structural Chemistry and Conformational Analysis

The in-depth understanding of the three-dimensional structure and electronic properties of this compound is crucial for elucidating its chemical behavior and potential applications. Theoretical and computational chemistry provide powerful tools to explore these characteristics at a molecular level.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure, reactivity, and molecular orbitals of this compound and its analogues. These computational methods allow for the determination of various electronic and energetic properties that govern the molecule's behavior.

Studies on related piperidine derivatives have demonstrated that the analysis of reactivity indices can determine their chemical stability, which is directly dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemjournal.kz A larger HOMO-LUMO gap is indicative of higher kinetic stability and lower chemical reactivity.

The distribution of electron density and the locations of the HOMO and LUMO are critical for understanding the molecule's reactivity. For benzoylpiperidine derivatives, the HOMO is often localized on the benzoyl moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is typically distributed across the piperidine ring and its substituents, highlighting the areas prone to nucleophilic attack.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It visually represents the charge distribution within the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the oxygen atom of the benzoyl group and the sulfur atom of the carbothioamide group are expected to be the most electron-rich regions, making them potential sites for hydrogen bonding and other intermolecular interactions.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Note: The data in the table is representative of typical values for benzoylpiperidine derivatives and is intended for illustrative purposes.

The conformational flexibility of the piperidine ring and the rotational freedom around the amide bond in this compound give rise to a complex conformational landscape. Computational methods are indispensable for exploring this landscape, identifying stable conformers (energy minima), and determining the energy barriers between them.

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. However, the substituents on the ring can influence the preference for axial versus equatorial orientations. For a 4-substituted piperidine, the carbothioamide group can exist in either an axial or equatorial position. Generally, the equatorial conformation is favored to minimize steric hindrance.

A key conformational feature of N-benzoylpiperidine derivatives is the restricted rotation around the C-N amide bond. researchgate.net This restricted rotation leads to the existence of E/Z diastereomers. researchgate.net Variable-temperature NMR spectroscopy and theoretical calculations have been used to investigate the rotational barrier of this bond. For N-benzoyl piperidine, the energy barrier (ΔG‡) for this rotation has been determined to be around 60 kJ/mol. researchgate.net The nature of substituents on the benzoyl ring can influence this barrier; electron-donating groups tend to decrease the barrier, while electron-withdrawing groups increase it. researchgate.net

Computational studies on related 4-substituted piperidines have shown that electrostatic interactions between the substituents and the nitrogen atom can significantly influence conformational preferences. nih.gov These interactions can be accurately modeled using molecular mechanics force fields that incorporate electrostatic terms. nih.gov

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial Chair | Carbothioamide group is equatorial | 0.00 (most stable) |

| Axial Chair | Carbothioamide group is axial | +1.5 |

| Twist-Boat | Piperidine ring in a twist-boat conformation | +5.8 |

Note: The data in the table is hypothetical and serves to illustrate the typical energy differences between conformers of a 4-substituted piperidine.

Molecular Interactions and in Vitro Biological Target Engagement of 1 Benzoylpiperidine 4 Carbothioamide

Enzyme Inhibition Kinetics and Mechanistic Investigations in In Vitro Systems

Cyclooxygenases (COX-1, COX-2) and Nitric Oxide Synthase

While research exists for derivatives of 1-benzoylpiperidine (B189436) and related structures, no studies were found that specifically investigate the inhibitory kinetics or target engagement of 1-Benzoylpiperidine-4-carbothioamide itself against these enzymes and pathways. Adhering to the principles of scientific accuracy, an article cannot be generated without underlying data for the specified compound.

Monoacylglycerol Lipase (B570770) (MAGL)

No published studies were found that specifically investigate the interaction of this compound with Monoacylglycerol Lipase (MAGL). Therefore, no data on its inhibitory activity (e.g., IC50 or Ki values) or mechanism of action on this enzyme is available.

Receptor Ligand Binding and Signal Transduction Studies in Cellular Models

Serotoninergic Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

There is no available research detailing the binding affinity or functional activity of this compound at serotoninergic receptor subtypes such as 5-HT1A, 5-HT2A, or 5-HT2C.

Dopaminergic Receptor Subtypes (e.g., D2)

Specific data on the ligand binding and signal transduction of this compound at dopaminergic receptor subtypes, including the D2 receptor, could not be located in the scientific literature.

In Vitro Assessment of Biological Activities

Cellular Anti-inflammatory Activity

No studies assessing the in vitro cellular anti-inflammatory activity of this compound have been published. Consequently, there are no findings on its effects on inflammatory markers or pathways in cellular models.

Antimicrobial Efficacy Against Pathogenic Microorganisms (Antibacterial, Antifungal, Antiviral)

There is no specific research available on the antimicrobial efficacy of this compound. Data regarding its potential antibacterial, antifungal, or antiviral activities, such as Minimum Inhibitory Concentration (MIC) values against pathogenic microorganisms, has not been reported.

Anticancer Activity in Various Cancer Cell Lines

There is no specific information available in the scientific literature regarding the in vitro anticancer activity of this compound across various cancer cell lines. Studies on structurally related compounds, such as certain benzhydrylpiperazine derivatives and other piperidine-containing molecules, have shown some antiproliferative effects. nih.govresearchgate.net However, these findings cannot be directly extrapolated to this compound. Without dedicated research on this specific compound, its potential as an anticancer agent remains unevaluated.

Neuroprotective Effects in In Vitro Neuronal Models

Similarly, the neuroprotective properties of this compound in in vitro neuronal models have not been documented in accessible scientific reports. Research into other novel compounds, such as benzofuran-2-carboxamide (B1298429) derivatives and benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamides, has indicated potential neuroprotective effects in various experimental models of neuronal damage. biomolther.orgnih.govnih.gov Nevertheless, the absence of studies specifically examining this compound means its capacity to protect neuronal cells from damage or degeneration is unknown.

High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for biological activity. ufl.eduewadirect.com HTS methodologies are diverse and can be adapted to a wide range of biological targets and cell-based assays. nih.govnih.govmdpi.com However, there are no published instances of this compound being included in or identified as a hit from a high-throughput screening campaign. The application of HTS to profile the biological activities of this specific compound has not been reported.

Computational Chemistry and in Silico Molecular Modeling for Rational Design of 1 Benzoylpiperidine 4 Carbothioamide Analogues

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. Computational methods provide a powerful lens through which to examine and predict these structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. mdpi.comnih.govchemmethod.com The primary goal of QSAR is to develop a mathematical model that can predict the activity of novel, unsynthesized compounds. frontiersin.org

For designing analogues of 1-Benzoylpiperidine-4-carbothioamide, a QSAR study would typically involve the following steps:

Data Set Preparation : A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is divided into a training set for model development and a test set for validation.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., spatial) descriptors.

Model Development : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Artificial Neural Networks (ANN) are used to build a correlation between the descriptors and the biological activity. chemmethod.comfrontiersin.org

Model Validation : The predictive power of the generated model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. researchgate.net

For instance, QSAR studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share the core piperidine (B6355638) structure, have successfully identified key physicochemical properties that influence their affinity for sigma receptors. nih.gov Such models can guide the modification of the benzoyl and carbothioamide portions of the target compound to enhance desired activities.

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. nih.govdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target receptor and elicit a biological response. nih.gov

The process for developing a pharmacophore model for this compound analogues would involve:

Feature Identification : Aligning a set of active molecules to identify common chemical features.

Hypothesis Generation : Creating several pharmacophore hypotheses based on these features. Programs like LigandScout or PHASE are often used for this purpose. dergipark.org.trresearchgate.net

Model Validation : The best hypothesis is selected based on its ability to correctly identify active compounds and exclude inactive ones from a database. nih.gov

Once validated, this pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules that match the pharmacophore and are likely to be active. researchgate.netnih.gov It also provides a blueprint for the de novo design of new analogues, ensuring that proposed modifications retain the key features required for activity. For example, the 4-(p-fluorobenzoyl)piperidine fragment has been identified as a crucial pharmacophore for anchorage at the 5-HT2A receptor. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov It is a critical tool for understanding binding mechanisms and for structure-based drug design.

Docking algorithms explore a vast number of possible conformations of the ligand within the receptor's binding site, calculating a score for each to estimate the binding affinity. nih.govmdpi.com For analogues of this compound, docking simulations can predict:

Binding Pose : The most favorable 3D orientation of the ligand within the active site.

Conformational Changes : How the flexible parts of the ligand, such as the piperidine ring and the rotatable bonds of the carbothioamide group, adapt to the shape and chemical environment of the binding pocket.

Scoring : A numerical score, often approximating the binding free energy, which helps in ranking different analogues based on their predicted affinity for the target. dntb.gov.ua

Studies on similar benzoylpiperidine structures have used docking to understand their placement within target active sites, such as the lipophilic channel of monoacylglycerol lipase (B570770) (MAGL). nih.gov These simulations guide modifications to optimize the fit and interaction with the target protein.

Beyond predicting the binding pose, molecular docking provides detailed information about the specific non-covalent interactions that stabilize the ligand-receptor complex. nih.gov These interactions are crucial for binding affinity and selectivity. For this compound analogues, docking can identify:

Hydrogen Bonds : The carbothioamide group (C=S) and the amide nitrogen can act as hydrogen bond acceptors and donors, respectively, forming key interactions with polar residues in the binding site. The carbonyl group (C=O) of the benzoyl moiety is also a potent hydrogen bond acceptor.

Hydrophobic Interactions : The benzoyl ring and the aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine. nih.gov

Pi-Stacking and Cation-Pi Interactions : The aromatic benzoyl ring can form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com If the piperidine nitrogen is protonated, it can form cation-π interactions with these same aromatic residues. mdpi.com

Computational studies on related benzoylpiperidine and piperidine derivatives have successfully mapped these interactions to guide drug design. nih.govmdpi.com

Table 1: Examples of Key Interacting Residues for Piperidine-Based Ligands with Various Targets

| Ligand Class | Target Protein | Key Interacting Residues | Interaction Types | Source |

|---|---|---|---|---|

| Benzoylpiperidine-based MAGL inhibitors | Monoacylglycerol Lipase (MAGL) | E53, H272 | Hydrogen Bond | mdpi.com |

| Benzylpiperidine derivatives | Sigma-1 Receptor (S1R) | Tyr206 | Hydrophobic Interaction | nih.gov |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Mpro | Cys145, His41 | π-π Stacking, C-H...π | nih.gov |

| Benzimidazole Pin1 inhibitors | Pin1 Protein | Lys63, Arg69, Cys113, Leu122, Met130, Ser154 | Not specified | rsc.org |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. unibo.it By simulating the movements of atoms in the ligand-receptor complex over time, MD can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the protein. nih.govnih.gov

For a complex between a this compound analogue and its target, an MD simulation can reveal:

Binding Stability : By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in its initial docked pose or if it shifts to a different, more stable conformation. nih.govresearchgate.net

Conformational Changes : MD can show how the protein structure adapts to the presence of the ligand, for example, by the movement of flexible loops near the active site.

Interaction Persistence : It allows for the analysis of the duration and strength of specific interactions (like hydrogen bonds) over the simulation period, confirming which are most critical for stable binding. researchgate.net

Binding Free Energy Calculation : Advanced MD-based methods, such as MM/PBSA and MM/GBSA, can provide more accurate estimations of the binding free energy, offering a better correlation with experimental binding affinities. dntb.gov.ua

MD simulations have been crucial in validating docking results for various piperidine derivatives, confirming the stability of key interactions and providing a more complete understanding of the binding mechanism. researchgate.netnih.gov

Table 2: Summary of Findings from MD Simulations on Related Compounds

| Compound Class | Target | Simulation Length | Key Findings | Source |

|---|---|---|---|---|

| Pyrazole-carboxamides | hCA I and hCA II | 50 ns | Complexes showed good stability with minor conformational changes and fluctuations. | nih.gov |

| Benzoylhydrazone derivatives | Nur77 | 500 ns | Ligand binding reduced the conformational flexibility of the protein, confirming a stable complex. | nih.gov |

| Piperidine derivatives | HDM2 | Not specified | Analyzed binding poses and interaction mechanisms of lead compounds. | researchgate.net |

| Benzimidazole inhibitors | Pin1 | Not specified | Disclosed the most likely binding pose and identified key residues for binding. | rsc.org |

Advanced In Silico Methodologies for Virtual Screening and Lead Optimization

The rational design of analogues for a specific chemical entity like this compound is significantly accelerated by advanced in silico methodologies. These computational tools allow for the high-throughput screening of virtual compound libraries and the optimization of lead candidates with improved pharmacological profiles. By leveraging computational power, researchers can explore vast chemical spaces, predict molecular properties, and refine structures to enhance efficacy and selectivity, thereby streamlining the drug discovery pipeline. preprints.org

Virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling are pivotal in this process. arxiv.org These techniques enable the rapid evaluation of millions of compounds, facilitating the identification of promising candidates with desirable attributes. arxiv.org Furthermore, computational approaches are instrumental in predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which helps in prioritizing compounds with favorable pharmacokinetic and safety profiles. researchgate.netsemanticscholar.org This multi-faceted in silico approach minimizes the need for extensive and costly experimental validation in the early stages of drug development. arxiv.org

De Novo Design Algorithms for Novel Chemical Entities

De novo design algorithms represent a paradigm shift in drug discovery, moving from screening existing compound libraries to creating entirely new molecules from scratch. arxiv.org These algorithms construct novel chemical entities atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. This approach allows for the exploration of uncharted chemical territories, potentially leading to the discovery of compounds with unique scaffolds and improved properties compared to existing molecules. arxiv.orgchemrxiv.org

One of the primary advantages of de novo design is its ability to generate diverse molecular structures tailored to specific biological targets. chemrxiv.org Algorithms like CoreDesign exemplify this by systematically exploring and refining chemical scaffolds against a target of interest, evaluating millions to billions of molecules in silico. chemrxiv.org Such methods often require only a single known ligand with a quantifiable binding affinity to initiate the design process, making them particularly valuable in the early stages of hit identification where experimental data may be limited. chemrxiv.org These algorithms can be programmed with user-defined parameters, including structural novelty, physicochemical properties, and predicted potency, to guide the generation of promising new analogues of this compound. nih.govnih.gov

The process typically involves an iterative cycle of generation, evaluation, and optimization. frontiersin.org Generated molecules are scored based on their predicted binding affinity, drug-likeness, and synthetic accessibility. The most promising candidates from one cycle serve as the foundation for the next, progressively refining the molecular designs. frontiersin.org

| Parameter | Description | Example Application for this compound Analogues |

| Scaffold Hopping | Replacing the core molecular framework with a novel scaffold while retaining key binding interactions. | Generating analogues with a different heterocyclic core than piperidine but maintaining the benzoyl and carbothioamide pharmacophoric features. |

| Side-Chain Decoration | Modifying or replacing peripheral chemical groups (side chains) to enhance potency or improve physicochemical properties. arxiv.org | Introducing various substituents on the benzoyl ring to explore structure-activity relationships and optimize target engagement. arxiv.org |

| Fragment Linking | Connecting molecular fragments identified through screening to create a larger, more potent molecule. | Linking a fragment that binds to a secondary pocket of the target protein to the this compound core. |

| Structure-Based Growing | Extending a seed fragment within the active site of a target protein to design a more complete and potent ligand. | Using the piperidine-4-carbothioamide (B1532958) fragment as a starting point and computationally "growing" the benzoyl portion to maximize interactions with the target. |

Application of Machine Learning and Artificial Intelligence in Compound Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large, complex datasets to predict the properties and activities of chemical compounds. preprints.orgchemrxiv.org These technologies are increasingly applied to various stages of the drug development pipeline, from target identification to lead optimization. chemrxiv.orgyoutube.com For the discovery of novel this compound analogues, AI and ML models can be trained on existing chemical and biological data to guide the design of new molecules with enhanced therapeutic potential. frontiersin.org

| AI/ML Technique | Description | Application in Designing this compound Analogues |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of a compound with its biological activity. semanticscholar.orgnih.gov | Predicting the inhibitory activity of novel analogues based on their molecular descriptors, such as electronic, steric, and hydrophobic properties. semanticscholar.orgnih.gov |

| Deep Neural Networks (DNNs) | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input data. preprints.org | Building predictive models for ADMET properties, binding affinity, and other relevant pharmacological parameters to filter and rank designed analogues. preprints.org |

| Generative Adversarial Networks (GANs) | A type of generative model where two neural networks, a generator and a discriminator, are trained simultaneously to produce novel and realistic data. | Generating novel molecular structures that are similar to this compound but possess improved predicted activity and drug-like properties. |

| Reinforcement Learning | An area of machine learning where an agent learns to make decisions by taking actions in an environment to maximize a cumulative reward. | Iteratively designing and modifying analogues, where the "reward" is based on predicted improvements in properties like target affinity and reduced toxicity. |

Future Research Directions and Translational Perspectives for 1 Benzoylpiperidine 4 Carbothioamide

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The therapeutic potential of 1-Benzoylpiperidine-4-carbothioamide is likely to extend beyond currently investigated areas for similar compounds. Future research should focus on identifying and validating novel biological targets to uncover new therapeutic applications.

Hypothetical Biological Targets and Rationale:

A systematic screening of this compound against a broad range of biological targets could reveal unexpected activities. Based on the known pharmacology of related structures, several target classes warrant investigation. For instance, various piperidine (B6355638) derivatives have been explored for their effects on the central nervous system, including potential neuroprotective properties. ontosight.ai The benzoylpiperidine core is a key component of ligands for monoacylglycerol lipase (B570770) (MAGL) and serotonin (B10506) receptors, suggesting potential applications in neurological and psychiatric disorders. nih.gov Furthermore, carbothioamide-containing compounds have shown promise as antifungal and anticancer agents. acs.orgnih.gov

A proposed initial screening panel for this compound is outlined in Table 1.

Table 1: Proposed Biological Target Classes for Initial Screening

| Target Class | Rationale for Investigation | Potential Therapeutic Application |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | The benzoylpiperidine scaffold is a common motif in GPCR ligands, such as CCR5 antagonists. acs.org | HIV/AIDS, Inflammatory Disorders, Neurological Diseases |

| Ion Channels | Piperidine derivatives are known to modulate ion channel activity. | Cardiovascular Diseases, Pain Management, Epilepsy |

| Kinases | Carbothioamide derivatives have been identified as inhibitors of kinases like VEGFR-2. benthamdirect.com | Cancer, Inflammatory Diseases |

| Proteases | The structural features may allow for interaction with the active sites of various proteases. | Infectious Diseases, Cancer |

Development of Innovative Synthetic Methodologies for Enhanced Diversity and Efficiency in Analog Synthesis

To thoroughly explore the structure-activity relationship (SAR) of this compound, the development of innovative and efficient synthetic methodologies for the creation of a diverse library of analogs is crucial. Recent advances in synthetic chemistry offer promising avenues for this endeavor.

A modular approach, which allows for the rapid assembly of a library of analogs from a set of common building blocks, would be highly advantageous. medhealthreview.com This could involve the development of novel catalytic methods for the functionalization of the piperidine ring or the benzoyl group. For example, biocatalytic carbon-hydrogen oxidation could be employed to introduce hydroxyl groups at specific positions, which can then be further modified. medhealthreview.com

Proposed Synthetic Strategies for Analog Generation:

| Strategy | Description | Potential for Diversity |

| Combinatorial Synthesis | Parallel synthesis of a large number of analogs by systematically varying the substituents on the benzoyl ring and the carbothioamide nitrogen. | High-throughput generation of a large and diverse library for initial screening. |

| Late-Stage Functionalization | Introduction of functional groups to the core scaffold in the final steps of the synthesis, allowing for rapid diversification. | Efficient creation of analogs with a wide range of chemical properties. |

| Flow Chemistry | Utilization of continuous-flow reactors to improve reaction efficiency, safety, and scalability of analog synthesis. | Faster and more controlled synthesis of key intermediates and final products. |

| Bio-inspired Synthesis | Use of enzymatic or microbial transformations to achieve selective modifications of the scaffold that are challenging to accomplish with traditional chemical methods. | Access to novel and structurally complex analogs with potentially improved biological activity. |

Integration of Multi-Omics Data with Computational Predictions for Systems-Level Understanding of Compound Effects

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data with computational predictions. This approach moves beyond a single-target focus to provide a holistic view of the compound's impact on cellular networks. mdpi.comthermofisher.com

A hypothetical workflow for a multi-omics investigation could involve treating a relevant cell line with the compound and then performing transcriptomic, proteomic, and metabolomic analyses. The resulting datasets can be integrated to identify perturbed pathways and to generate hypotheses about the compound's mechanism of action. frontlinegenomics.comfrontiersin.org

Illustrative Multi-Omics Experimental Design:

| Omics Layer | Methodology | Data Generated | Potential Insights |

| Transcriptomics | RNA-Sequencing | Differential gene expression profiles | Identification of genes and pathways modulated by the compound. |

| Proteomics | Mass Spectrometry-based proteomics | Changes in protein abundance and post-translational modifications | Elucidation of the compound's effects on protein networks and signaling cascades. |

| Metabolomics | NMR Spectroscopy, Mass Spectrometry | Alterations in the cellular metabolome | Understanding the impact on metabolic pathways and cellular energy status. |

Computational models can then be used to integrate these multi-omics datasets and predict the compound's effects on a larger biological system. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification in Complex Biological Matrices

The development of robust and sensitive analytical methods for the detection and quantification of this compound and its potential metabolites in complex biological matrices is essential for preclinical and clinical studies. These methods are crucial for understanding the compound's pharmacokinetics and pharmacodynamics.

Given the expected low concentrations in biological samples, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the method of choice due to its high sensitivity and selectivity. The development of a validated LC-MS/MS method would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Key Considerations for Analytical Method Development:

| Parameter | Recommended Approach | Justification |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) | To remove interfering substances and concentrate the analyte. |

| Chromatographic Separation | Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) | To achieve efficient separation from endogenous matrix components. |

| Detection | Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) | For highly selective and sensitive quantification. |

| Internal Standard | A stable isotope-labeled version of the analyte | To correct for matrix effects and variations in sample processing and instrument response. |

Theoretical and Computational Refinements for Predictive Modeling of Compound Efficacy and Selectivity

Theoretical and computational approaches can play a pivotal role in refining our understanding of this compound and in guiding the design of more potent and selective analogs. clinmedkaz.org Techniques such as pharmacophore modeling and molecular docking can be used to predict the binding of the compound to hypothetical targets and to rationalize its activity. acs.orgnih.gov

A predictive pharmacophore model could be developed based on a set of known active compounds for a particular target. This model would define the essential three-dimensional arrangement of chemical features required for biological activity. acs.org Subsequently, this model could be used for virtual screening of compound libraries to identify new potential hits.

Molecular dynamics simulations could provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the key interactions that contribute to its affinity and selectivity. nih.gov

Proposed Computational Modeling Workflow:

Target Identification and Homology Modeling: If the crystal structure of a potential target is not available, a homology model can be built based on the structure of a related protein.

Molecular Docking: Docking studies can predict the binding mode of this compound and its analogs to the active site of the target.

Pharmacophore Modeling: A pharmacophore model can be generated based on the docked poses of active compounds to guide the design of new analogs with improved activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of the analogs with their biological activity, enabling the prediction of the potency of newly designed compounds.

Molecular Dynamics Simulations: These simulations can be used to assess the stability of the ligand-protein complex and to identify key interactions.

Through the systematic application of these future-focused research strategies, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.